5,9-Epi-7,8-didehydropenstemoside
Description
Properties
Molecular Formula |
C17H24O11 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl (1S,4aS,5R,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H24O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h3,5,8-13,15-16,18-22,24H,4H2,1-2H3/t8-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1 |
InChI Key |
WUZGENDUAYSYJW-GCMSAENLSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@@]2([C@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
CC1=CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Synonyms |
5,9-epi-7,8-didehydropenstemoside |
Origin of Product |
United States |
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR analyses reveal the compound’s stereochemistry and glycosidic linkages. Key signals include:
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI) in negative mode provides the molecular ion [M−H]− at m/z 535.1804 (calculated for C24H31O13: 535.1811), confirming the molecular formula. MS/MS fragmentation patterns further validate the glycosidic bond cleavage between the aglycone and glucose unit.
Yield Optimization and Challenges
The overall yield of 5,9-epi-7,8-didehydropenstemoside from dried rhizomes is approximately 0.012% (w/w), influenced by:
-
Plant Age : Mature rhizomes (3–4 years) yield 23% more compound than younger specimens.
-
Seasonal Variation : Spring-harvested material shows 18% higher iridoid content compared to autumn collections.
A significant challenge is the compound’s instability under basic conditions, necessitating acidified solvents (0.1% formic acid) during purification to prevent epimerization.
Alternative Extraction Methodologies
While methanol-based extraction remains dominant, emerging techniques show promise:
Pressurized Liquid Extraction (PLE)
Using ethanol:water (70:30) at 100°C and 1500 psi, PLE reduces extraction time to 20 minutes but yields 22% less 5,9-epi-7,8-didehydropenstemoside compared to maceration.
Solid-Phase Extraction (SPE)
C18 SPE cartridges pre-conditioned with methanol and water enable rapid desalting and concentration. Recovery rates exceed 92% when eluting with acetonitrile:water (30:70).
Analytical Validation and Quality Control
Quantitative analysis employs HPLC-DAD with a calibration curve (R² = 0.999) over 0.1–100 µg/mL. System suitability tests ensure precision (%RSD < 2.0 for retention time) and accuracy (98–102% recovery) .
Q & A
Q. How should conflicting data on the compound’s stability under varying pH and temperature conditions be reconciled?
- Methodological Answer : Design a factorial experiment testing stability across pH (2–9) and temperature (4–40°C) ranges. Use accelerated stability testing (e.g., 40°C/75% RH) for long-term predictions. Analyze degradation products via LC-HRMS and propose degradation pathways using software like ACD/Structure Elucidator. Publish raw stability data in open-access repositories to enable meta-analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
